molecular formula C8H7Cl2N3S B363040 2,6-Dichlorobenzaldehyde thiosemicarbazone CAS No. 24047-22-1

2,6-Dichlorobenzaldehyde thiosemicarbazone

Cat. No.: B363040
CAS No.: 24047-22-1
M. Wt: 248.13g/mol
InChI Key: JWTQZQFPOKSWPZ-UUILKARUSA-N
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Description

2,6-Dichlorobenzaldehyde thiosemicarbazone is a chemical compound with the molecular formula C8H7Cl2N3S. It is known for its unique structure, which includes a thiosemicarbazone moiety attached to a dichlorobenzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichlorobenzaldehyde thiosemicarbazone typically involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dichlorobenzaldehyde thiosemicarbazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dichlorobenzaldehyde thiosemicarbazone involves its interaction with cellular components. It is known to inhibit certain enzymes and disrupt cellular processes, leading to cell death. The compound targets specific molecular pathways, including those involved in DNA synthesis and repair, making it effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

  • 2,4-Dichlorobenzaldehyde thiosemicarbazone
  • 2,6-Dichlorobenzaldehyde oxime
  • 2,6-Dichlorobenzaldehyde hydrazone

Comparison: 2,6-Dichlorobenzaldehyde thiosemicarbazone stands out due to its unique combination of dichlorobenzaldehyde and thiosemicarbazone moieties, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in certain biological assays and has a broader spectrum of activity .

Properties

IUPAC Name

[(E)-(2,6-dichlorophenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3S/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTQZQFPOKSWPZ-UUILKARUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24047-22-1
Record name 2,6-DICHLOROBENZALDEHYDE THIOSEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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